molecular formula C41H45F3N4O9 B13396841 3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide

3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide

Cat. No.: B13396841
M. Wt: 794.8 g/mol
InChI Key: FHJKJNOZOPKQQQ-UHFFFAOYSA-N
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Description

The compound 3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including methoxyphenyl, hydroxyoxolan, dioxopyrimidin, and trifluoroacetyl, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide involves multiple steps, each requiring specific reagents and conditions. One common approach is the Williamson ether synthesis, which forms an ether from an organohalide and a deprotonated alcohol (alkoxide) via an S_N2 reaction . This method is widely used in both laboratory and industrial settings due to its simplicity and versatility.

Industrial Production Methods

Industrial production of this compound may involve advanced techniques such as flow chemistry, which allows for safe and controlled reactions in closed systems of small tubes . This method offers greater versatility and flexibility compared to traditional chemical glassware, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide: has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide include other pyrimidine derivatives and compounds with similar functional groups .

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable tool for various scientific applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H45F3N4O9/c1-54-31-17-13-29(14-18-31)40(28-10-6-5-7-11-28,30-15-19-32(55-2)20-16-30)56-26-34-33(49)24-36(57-34)48-25-27(37(51)47-39(48)53)12-21-35(50)45-22-8-3-4-9-23-46-38(52)41(42,43)44/h5-7,10-21,25,33-34,36,49H,3-4,8-9,22-24,26H2,1-2H3,(H,45,50)(H,46,52)(H,47,51,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJKJNOZOPKQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H45F3N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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